molecular formula C12H22O B1235498 trans-2-Dodecenal CAS No. 4826-62-4

trans-2-Dodecenal

Cat. No.: B1235498
CAS No.: 4826-62-4
M. Wt: 182.30 g/mol
InChI Key: SSNZFFBDIMUILS-KHPPLWFESA-N
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Mechanism of Action

One component of cilantro, called dodecenal, binds to a specific part of the potassium channels to open them, reducing cellular excitability . This mechanism of action may lead to more effective use of cilantro as an anticonvulsant, or to modifications of dodecenal to develop safer and more effective anticonvulsant drugs .

Safety and Hazards

2-Dodecenal can cause severe skin burns and eye damage . It’s recommended to avoid breathing its fume, gas, mist, spray, vapors, and to wear personal protective equipment when handling it . Contaminated clothing should be washed before reuse .

Future Directions

2-Dodecenal, being a component of cilantro, has potential therapeutic effects. Research is ongoing to understand its molecular action and how it can be used to develop more effective anticonvulsant drugs . It’s also used in the fragrance and flavor industry, indicating potential for new product development .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Major Products Formed:

Properties

CAS No.

4826-62-4

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

(Z)-dodec-2-enal

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h10-12H,2-9H2,1H3/b11-10-

InChI Key

SSNZFFBDIMUILS-KHPPLWFESA-N

Isomeric SMILES

CCCCCCCCC/C=C\C=O

SMILES

CCCCCCCCCC=CC=O

Canonical SMILES

CCCCCCCCCC=CC=O

density

0.839-0.849

20407-84-5
4826-62-4

physical_description

Clear, colorless to pale yellow liquid with a fatty odor;  [Acros Organics MSDS]
Colourless to slightly yellow liquid;  Fatty, citus-like aroma

Pictograms

Irritant; Environmental Hazard

solubility

Soluble in most fixed oils;  Insoluble in water
Soluble (in ethanol)

Synonyms

eryngial
trans-2-dodecenal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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